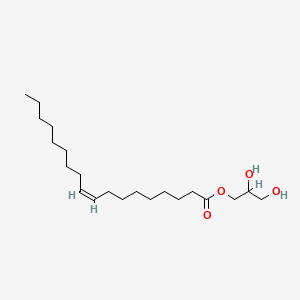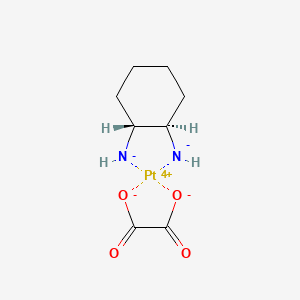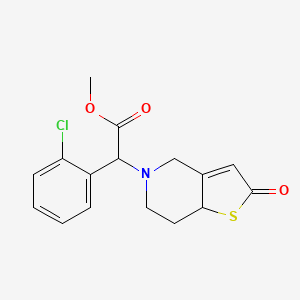
2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol” is known as 6-Deoxy-Hexose, also referred to as Rhamnose. It is a naturally occurring deoxy sugar that can be classified as either a methyl-pentose or a 6-deoxy-hexose. Rhamnose predominantly occurs in nature in its L-form as L-rhamnose (6-deoxy-L-mannose), which is unusual since most naturally occurring sugars are in the D-form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of 6-deoxy-hexose involves the formation of cell surface glycans of certain Gram-negative pathogens. A one-pot four-enzyme reaction system has been developed for the synthesis of dTDP-L-rhamnose and dUDP-L-rhamnose.
Industrial Production Methods
Industrial production methods for 6-deoxy-hexose typically involve microbial fermentation processes. Specific strains of bacteria are used to produce the compound in large quantities, which are then purified through various chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Deoxy-hexose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation state at the 6-position significantly influences its physical and chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 6-deoxy-hexose include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of 6-deoxy-hexose include various derivatives such as 6-deoxy-talose and taluronic acid. These derivatives exhibit different anomeric preferences and conformational states depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-Deoxy-hexose has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex bacterial capsular sugars and other carbohydrate derivatives.
Biology: It plays a role in the study of metabolic enzymes, such as hexose-6-phosphate dehydrogenase, which can oxidize various 6-phosphorylated sugars.
Medicine: Research on 6-deoxy-hexose includes its potential use in antibacterial chemotherapy by targeting the biosynthetic pathways of certain Gram-negative pathogens.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals through microbial fermentation processes.
Wirkmechanismus
The mechanism of action of 6-deoxy-hexose involves its incorporation into cell surface glycans of certain Gram-negative pathogens. This incorporation can disrupt the normal function of these pathogens, making the biosynthetic pathways of 6-deoxy-hexose suitable targets for novel antibacterial interventions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-deoxy-hexose include other deoxy sugars such as 6-deoxy-glucose and 6-deoxy-galactose. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets 6-deoxy-hexose apart from other similar compounds is its predominant occurrence in the L-form as L-rhamnose. This unique structural feature influences its chemical reactivity and biological functions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5/c1-2-8-21-9-6-4-3-5-7-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYHECNPMKMYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCN1CC(C(C(C1CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)







